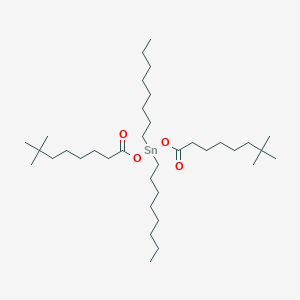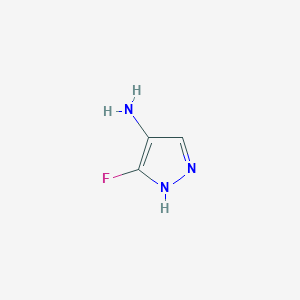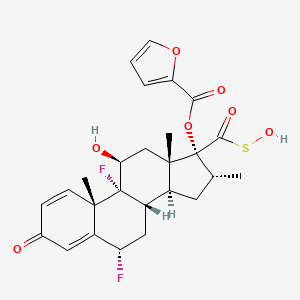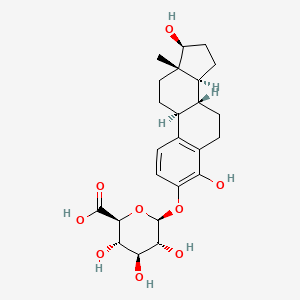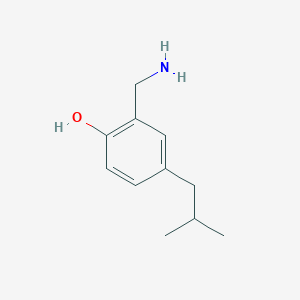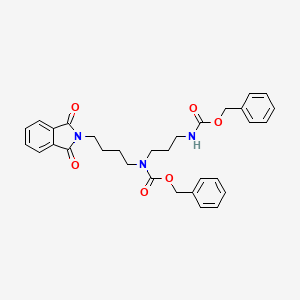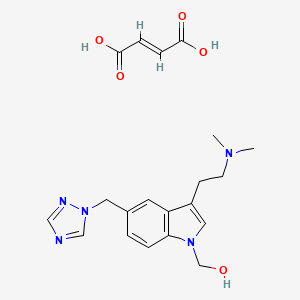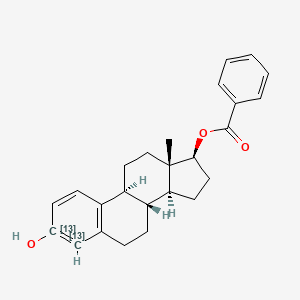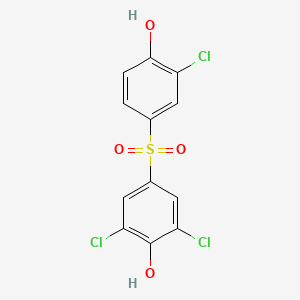
Trichloro Bisphenol S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro Bisphenol S is a chemical compound with the molecular formula C12H7Cl3O4S. It is a derivative of Bisphenol S, where three chlorine atoms are substituted on the phenol rings. This compound is known for its high resistance to heat, light, and oxidation, making it useful in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Trichloro Bisphenol S can be synthesized through the chlorination of Bisphenol S. The process involves the reaction of Bisphenol S with chlorine gas in the presence of a catalyst, typically ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms on the phenol rings .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination reactors where Bisphenol S is continuously fed and reacted with chlorine gas. The reaction mixture is then purified through distillation and crystallization to obtain high-purity this compound .
化学反应分析
Types of Reactions
Trichloro Bisphenol S undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various chlorinated phenolic compounds.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated phenolic compounds, dechlorinated derivatives, and substituted phenolic compounds .
科学研究应用
Trichloro Bisphenol S has several scientific research applications, including:
作用机制
The mechanism of action of Trichloro Bisphenol S involves its interaction with various molecular targets. It can bind to and inhibit enzymes involved in fatty acid synthesis, similar to other bisphenols. This inhibition disrupts cellular processes and can lead to antimicrobial effects . Additionally, its chlorinated structure allows it to interact with and disrupt endocrine pathways, leading to potential endocrine-disrupting effects .
相似化合物的比较
Similar Compounds
Bisphenol A (BPA): A widely used bisphenol with known endocrine-disrupting effects.
Bisphenol S (BPS): The parent compound of Trichloro Bisphenol S, used as a substitute for BPA.
Bisphenol F (BPF): Another bisphenol with similar applications and potential health effects.
Uniqueness
This compound is unique due to its high resistance to heat, light, and oxidation, making it more stable than other bisphenols. Its chlorinated structure also provides distinct chemical properties, allowing it to be used in specialized industrial applications .
属性
分子式 |
C12H7Cl3O4S |
|---|---|
分子量 |
353.6 g/mol |
IUPAC 名称 |
2,6-dichloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H7Cl3O4S/c13-8-3-6(1-2-11(8)16)20(18,19)7-4-9(14)12(17)10(15)5-7/h1-5,16-17H |
InChI 键 |
ILJCMQVJEFEHKS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)
![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)

